molecular formula C15H9F2N7O B12935841 2,6-Difluoro-N-[3-(8H-purin-8-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]benzamide CAS No. 825618-87-9

2,6-Difluoro-N-[3-(8H-purin-8-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]benzamide

Cat. No.: B12935841
CAS No.: 825618-87-9
M. Wt: 341.27 g/mol
InChI Key: RZUVUOFJUSDGPW-UHFFFAOYSA-N
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Description

N-(3-(1H-Purin-8-yl)-1H-pyrazol-4-yl)-2,6-difluorobenzamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a purine and pyrazole moiety, which are known for their biological activity, making it a subject of study in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-Purin-8-yl)-1H-pyrazol-4-yl)-2,6-difluorobenzamide typically involves multi-step organic reactions. One common method includes the formation of the purine and pyrazole rings followed by their coupling with 2,6-difluorobenzamide. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product and ensure it meets the required standards for further applications.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-Purin-8-yl)-1H-pyrazol-4-yl)-2,6-difluorobenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using agents such as sodium borohydride, leading to the addition of hydrogen atoms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, amines, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce hydrogenated forms of the compound.

Scientific Research Applications

N-(3-(1H-Purin-8-yl)-1H-pyrazol-4-yl)-2,6-difluorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-(3-(1H-Purin-8-yl)-1H-pyrazol-4-yl)-2,6-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular functions and signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(1-Cyclopropyl-2,6-dioxo-3-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)-1-isoquinolinyl)-N-(2-(dimethylamino)ethyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
  • N-(4-Cyanophenyl)-2-[4-(2,3,6,7-tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)phenoxy]acetamide

Uniqueness

N-(3-(1H-Purin-8-yl)-1H-pyrazol-4-yl)-2,6-difluorobenzamide stands out due to its unique combination of purine and pyrazole rings, which confer distinct biological activities. Its difluorobenzamide moiety also contributes to its chemical stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

825618-87-9

Molecular Formula

C15H9F2N7O

Molecular Weight

341.27 g/mol

IUPAC Name

2,6-difluoro-N-[5-(7H-purin-8-yl)-1H-pyrazol-4-yl]benzamide

InChI

InChI=1S/C15H9F2N7O/c16-7-2-1-3-8(17)11(7)15(25)22-9-5-20-24-12(9)14-21-10-4-18-6-19-13(10)23-14/h1-6H,(H,20,24)(H,22,25)(H,18,19,21,23)

InChI Key

RZUVUOFJUSDGPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC2=C(NN=C2)C3=NC4=NC=NC=C4N3)F

Origin of Product

United States

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